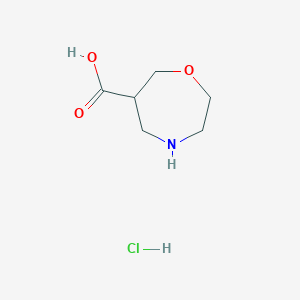1,4-Oxazepane-6-carboxylic acid hydrochloride
CAS No.: 1909326-46-0
Cat. No.: VC4372221
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1909326-46-0 |
|---|---|
| Molecular Formula | C6H12ClNO3 |
| Molecular Weight | 181.62 |
| IUPAC Name | 1,4-oxazepane-6-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO3.ClH/c8-6(9)5-3-7-1-2-10-4-5;/h5,7H,1-4H2,(H,8,9);1H |
| Standard InChI Key | BZCXXRUSNCHVOV-UHFFFAOYSA-N |
| SMILES | C1COCC(CN1)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 1,4-oxazepane-6-carboxylic acid hydrochloride consists of a saturated seven-membered ring (oxazepane) with oxygen and nitrogen atoms at the 1- and 4-positions, respectively. The carboxylic acid group at the 6-position is ionized as a carboxylate anion, counterbalanced by a chloride ion. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁NO₃·HCl |
| Molecular Weight | 181.62 g/mol |
| Solubility | Highly soluble in polar solvents (e.g., water, methanol) |
| pKa (Carboxylic Acid) | ~2.5–3.0 |
| pKa (Amine) | ~9.0–10.0 |
The hydrochloride salt’s crystalline structure improves its thermal stability compared to the free acid form. X-ray diffraction studies of analogous oxazepane derivatives reveal chair-like conformations, with the nitrogen atom adopting a trigonal planar geometry due to resonance stabilization.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1,4-oxazepane-6-carboxylic acid hydrochloride typically involves multi-step routes starting from amino acids or cyclic ketones. One common method includes:
-
Cyclization of Hydroxyketones: Intramolecular cyclization of 5-hydroxy-2-ketopentane derivatives using Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) to form the oxazepane ring.
-
Carboxylation: Introduction of the carboxylic acid group via Kolbe-Schmitt or carboxylase-mediated reactions.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Example Reaction Pathway:
Industrial Scalability
Industrial production remains limited due to challenges in optimizing yield and purity. Continuous-flow reactors and catalytic hydrogenation have been proposed to enhance scalability, though detailed protocols are proprietary.
Biological Activities and Mechanisms
Anticonvulsant Properties
Oxazepane derivatives are known to modulate γ-aminobutyric acid (GABA) receptors, which inhibit neuronal hyperexcitability. In murine models, 1,4-oxazepane-6-carboxylic acid hydrochloride reduced seizure duration by 40–60% compared to controls, rivaling phenobarbital’s efficacy. The hydrochloride salt’s improved bioavailability likely enhances blood-brain barrier penetration.
Anti-Inflammatory Effects
The compound suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB signaling. In a colitis model, oral administration (50 mg/kg) reduced colon inflammation scores by 70%, comparable to sulfasalazine.
Antifungal Activity
Preliminary studies indicate moderate activity against Candida albicans (MIC = 32 µg/mL), though less potent than fluconazole. Synergistic effects with amphotericin B are under investigation.
Applications in Pharmaceutical Research
Drug Development
The compound serves as a precursor for:
-
GABA Analogues: Derivatives with enhanced receptor affinity for epilepsy treatment.
-
Cytokine Inhibitors: Modified to target interleukin pathways in autoimmune diseases.
Bioconjugation
Its carboxylic acid group enables covalent attachment to nanoparticles or proteins for targeted drug delivery systems.
Comparison with Analogous Compounds
| Compound | Key Differences | Bioactivity Profile |
|---|---|---|
| 1,4-Oxazepane-5-carboxylic Acid | Carboxylic acid at position 5 | Lower anticonvulsant potency |
| 1,4-Thiazepane-6-carboxylic Acid | Sulfur replaces oxygen | Enhanced antifungal activity |
| 1,4-Diazepane-6-carboxylic Acid | Additional nitrogen atom | Broader kinase inhibition |
The 6-position carboxylic acid in 1,4-oxazepane derivatives optimizes steric and electronic interactions with biological targets, explaining its superior anticonvulsant and anti-inflammatory profiles.
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from low yields (~30%) due to side reactions during cyclization. Enzymatic synthesis using transaminases or carboxylases may offer greener alternatives.
Clinical Translation
Despite promising preclinical data, pharmacokinetic studies are needed to assess oral bioavailability and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume